

# Activity of Hydroxyphenyl Amino Acid Derivatives Against ESKAPE Pathogens

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## Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

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Compound Class / Specific Compound	Core Structure	Target Pathogens & MIC ( $\mu\text{g/mL}$ )	Key Structural Features for Activity
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| **Hydrazones 14-16** [1] | 3-((4-Hydroxyphenyl)amino)propanoic acid | **MRSA**: 1-8  $\mu\text{g/mL}$  **VRE**: 0.5-2  $\mu\text{g/mL}$  **Gram-negative**: 8-64  $\mu\text{g/mL}$  **C. auris**: 0.5-64  $\mu\text{g/mL}$  | Heterocyclic substituents (e.g., from heterocyclic aldehydes) || **Compound 26** [2] [3] | N-substituted  $\beta$ -amino acid; 2-hydroxyphenyl core | **S. aureus (MRSA)**: 4-16  $\mu\text{g/mL}$  **E. faecalis**: Comparable to control antibiotics **C. albicans**: 16  $\mu\text{g/mL}$  | Not specified in excerpts || **Compounds 5, 6, 25** [4] | 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic acid | **S. aureus** and **E. faecalis** (Enhanced activity) | 4-nitrophenyl, 1-naphthyl, 5-nitro-2-thienyl groups |

## Detailed Experimental Protocols

The antimicrobial activity data in the tables above were generated using standardized microbiological methods to ensure reliability and reproducibility.

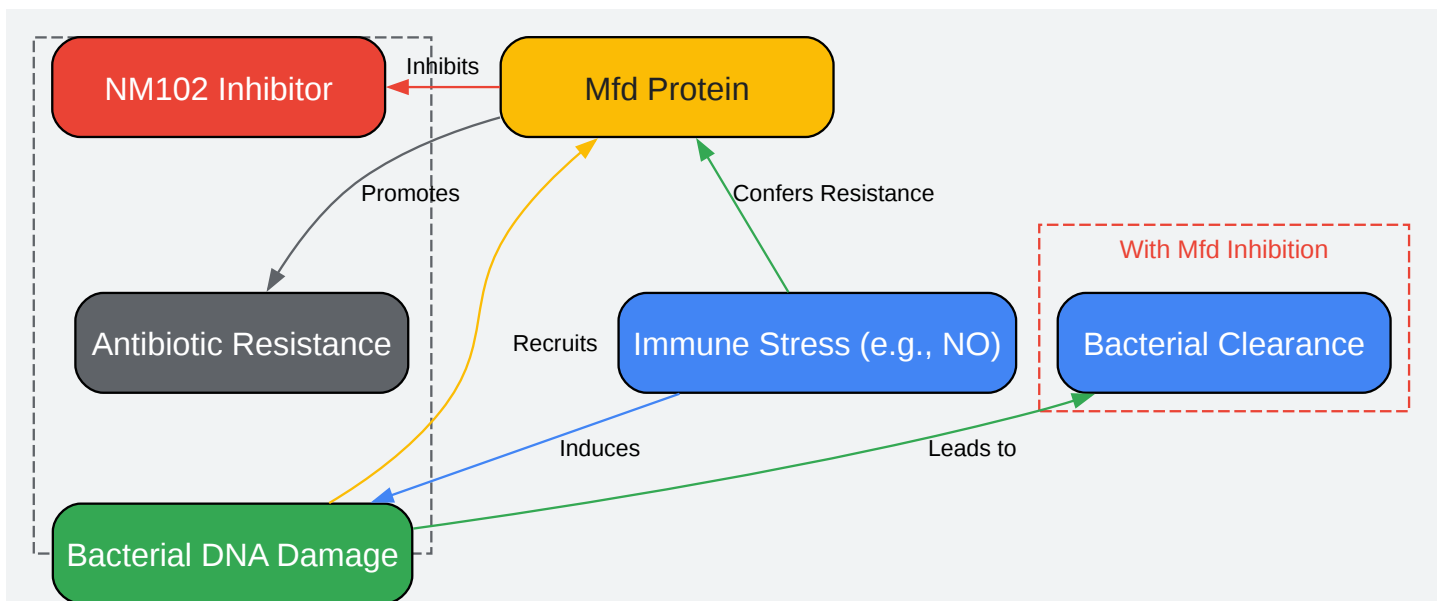
- **Minimum Inhibitory Concentration (MIC) Assays: The studies determined MIC values using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) [1] [5].** This involves preparing two-fold serial dilutions of the synthesized compounds in a broth medium, inoculating wells with a standardized number of microbial cells, and incubating them. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.

- **Microbial Strains Tested:** Evaluations were performed against clinically significant drug-resistant strains, including Methicillin-resistant *Staphylococcus aureus* (MRSA), Vancomycin-resistant *Enterococcus faecalis* (VRE), and multidrug-resistant Gram-negative pathogens (*K. pneumoniae*, *A. baumannii*, *P. aeruginosa*, *Enterobacter spp.*) from the ESKAPE group. Activity was also tested against azole-resistant fungal pathogens like **Candida auris** [1] [6].

## Mechanism of Action Insights

While the exact mechanism of action for the hydroxyphenyl-based amino acid derivatives is an area of ongoing research, studies suggest they may work through novel pathways.

- **Putative Targets in Cell Wall Synthesis:** Research into amino acid derivatives indicates they may inhibit enzymes involved in bacterial cell wall biosynthesis, such as those in the **MurA-F pathway**, which is crucial for peptidoglycan formation [1]. This pathway is an attractive target because it is essential for bacteria and absent in humans.
- **Novel Anti-Virulence Strategy (Mfd Inhibition):** An emerging approach for combating ESKAPE pathogens is targeting bacterial evolvability and virulence rather than directly killing the cells. A 2025 study identified a molecule, **NM102**, that inhibits the **Mutation Frequency Decline (Mfd)** protein [7]. The diagram below illustrates how this strategy disruptates infection and resistance development.



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This diagram shows that by competitively inhibiting Mfd's ATPase activity, NM102 sensitizes bacteria to the host's immune response and reduces their ability to develop antibiotic resistance, offering a promising complementary therapeutic strategy [7].

## Summary and Research Implications

The search for new therapeutics against ESKAPE pathogens is highly active. The 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold represents a promising starting point for further development.

- **Structure-Activity Relationship (SAR):** Activity is highly dependent on substitutions; adding specific heterocyclic hydrazone groups (Compounds 14-16) significantly boosts potency and spectrum [1].
- **Promising Scaffold:** These findings establish the 3-((4-Hydroxyphenyl)amino)propanoic acid core as a versatile "foundational platform" for developing new antimicrobial agents [1].

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